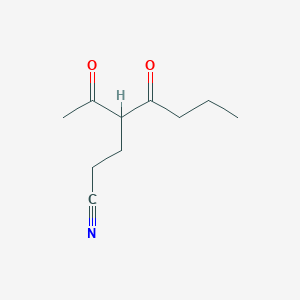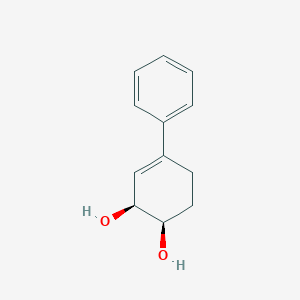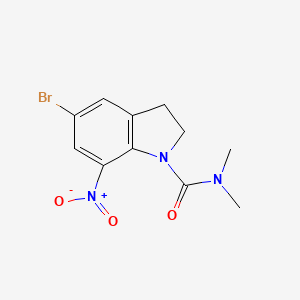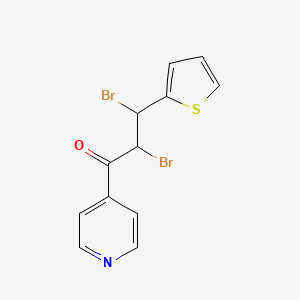
(1-Acetamido-4-phenyl-1H-imidazol-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Acetamido-4-phenyl-1H-imidazol-2-yl)acetic acid is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an acetamido group and a phenyl group attached to the imidazole ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetamido-4-phenyl-1H-imidazol-2-yl)acetic acid typically involves the cyclization of amido-nitriles. One common method is the reaction of amido-nitriles with suitable reagents under mild conditions to form the imidazole ring . The reaction conditions often include the use of nickel catalysts, which facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of microwave-assisted synthesis and solvent-free conditions has been explored to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Acetamido-4-phenyl-1H-imidazol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1-Acetamido-4-phenyl-1H-imidazol-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets make it a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a valuable starting point for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and catalysts. Its versatility and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1-Acetamido-4-phenyl-1H-imidazol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- (1-Acetamido-4-phenyl-1H-imidazol-2-yl)propionic acid
- (1-Acetamido-4-phenyl-1H-imidazol-2-yl)butyric acid
- (1-Acetamido-4-phenyl-1H-imidazol-2-yl)valeric acid
Uniqueness
What sets (1-Acetamido-4-phenyl-1H-imidazol-2-yl)acetic acid apart from similar compounds is its specific acetamido and phenyl substitutions, which confer unique chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications .
Properties
CAS No. |
91400-81-6 |
|---|---|
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-(1-acetamido-4-phenylimidazol-2-yl)acetic acid |
InChI |
InChI=1S/C13H13N3O3/c1-9(17)15-16-8-11(10-5-3-2-4-6-10)14-12(16)7-13(18)19/h2-6,8H,7H2,1H3,(H,15,17)(H,18,19) |
InChI Key |
IYIMUESXGSYVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C=C(N=C1CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)
![1-Nitrobicyclo[3.3.1]nonane-2,9-dione](/img/structure/B14374283.png)

![N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide](/img/structure/B14374288.png)

![1,1'-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene)](/img/structure/B14374297.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14374301.png)

![2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol](/img/structure/B14374313.png)


![3-{[3-(2,6-Dimethylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14374319.png)
